2-Amino-2-methylpropanehydrazide
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Overview
Description
2-Amino-2-methylpropanehydrazide is an organic compound with the molecular formula C4H12N2 It is a derivative of hydrazine and is characterized by the presence of an amino group and a methyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methylpropanehydrazide typically involves the reaction of 2-amino-2-methylpropanol with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CH}_3\text{C(NH2)(CH3)CH2OH} + \text{N2H4} \rightarrow \text{CH}_3\text{C(NH2)(CH3)CH2NHNH2} + \text{H2O} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-methylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides (R-X) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
2-Amino-2-methylpropanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-methylpropanehydrazide involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-2-methylpropanol: A precursor in the synthesis of 2-Amino-2-methylpropanehydrazide.
Hydrazine: A related compound with similar reactivity but different applications.
2-Aminopyrimidine: Another compound with an amino group, used in different contexts.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both an amino group and a hydrazide. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-amino-2-methylpropanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O/c1-4(2,5)3(8)7-6/h5-6H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNJNRREMBXSKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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